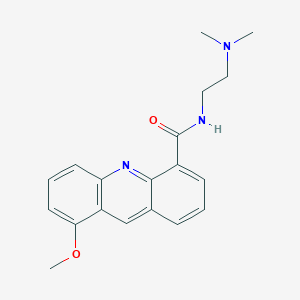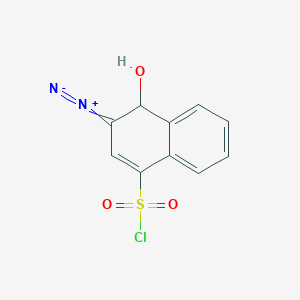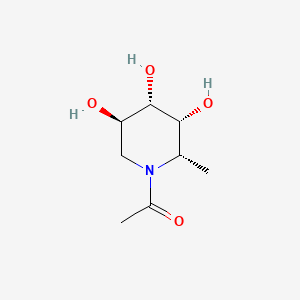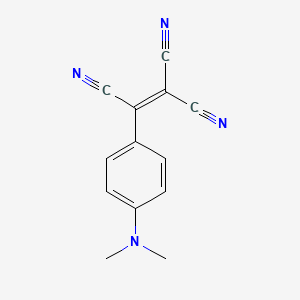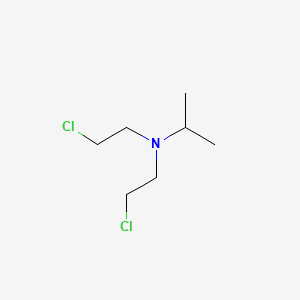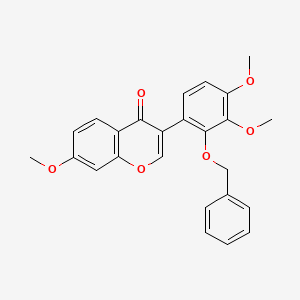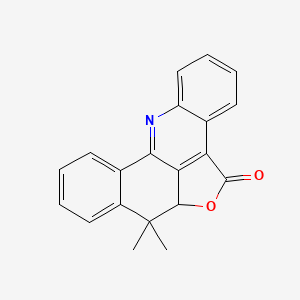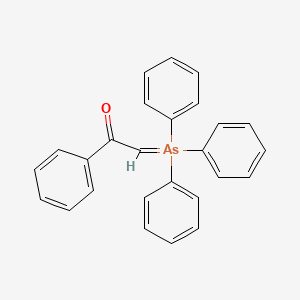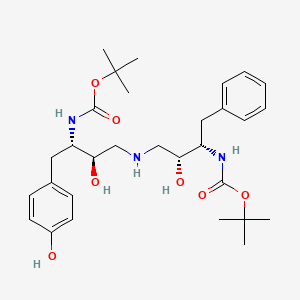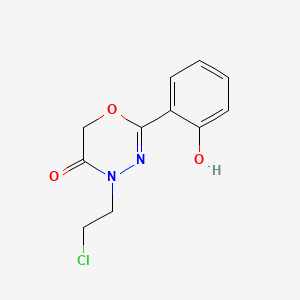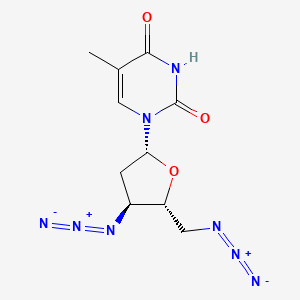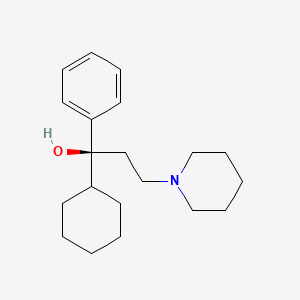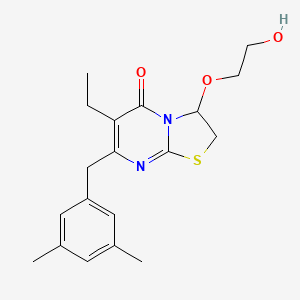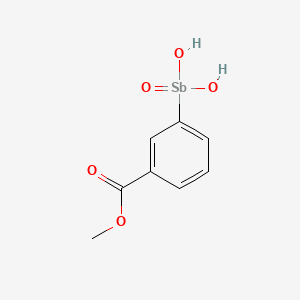
Methyl 3-(dihydroxy(oxido)stibino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(dihydroxy(oxido)stibino)benzoate:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate typically involves the reaction of antimony trioxide with methyl 3-hydroxybenzoate in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: A polar solvent such as ethanol or methanol.
Temperature: Elevated temperatures around 60-80°C.
Catalyst: A base such as sodium hydroxide or potassium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The process parameters are optimized to maximize the conversion rate and minimize by-products. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(dihydroxy(oxido)stibino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state antimony compounds.
Reduction: It can be reduced to lower oxidation state antimony compounds.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Higher oxidation state antimony compounds.
Reduction: Lower oxidation state antimony compounds.
Substitution: Various substituted benzoate derivatives.
Applications De Recherche Scientifique
Methyl 3-(dihydroxy(oxido)stibino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-(dihydroxy(oxido)stibino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-hydroxybenzoate: A precursor in the synthesis of Methyl 3-(dihydroxy(oxido)stibino)benzoate.
Methyl 3-(2-benzylmethylaminoethyl)benzoate: Another benzoate derivative with different functional groups.
2,3-Dimethoxybenzoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the antimony atom, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where traditional organic compounds may not be effective.
Propriétés
Numéro CAS |
5430-31-9 |
|---|---|
Formule moléculaire |
C8H9O5Sb |
Poids moléculaire |
306.91 g/mol |
Nom IUPAC |
(3-methoxycarbonylphenyl)stibonic acid |
InChI |
InChI=1S/C8H7O2.2H2O.O.Sb/c1-10-8(9)7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;2*1H2;;/q;;;;+2/p-2 |
Clé InChI |
PQZQRBOILLRBFI-UHFFFAOYSA-L |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)[Sb](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


